molecular formula C7H5BrF2O2S B13179273 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13179273
M. Wt: 271.08 g/mol
InChI Key: AFKNMOOPRSSRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5BrFOSO2F It is a derivative of benzene, featuring bromine, fluorine, and methyl substituents along with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Bromo-2-fluoro-5-methylbenzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl bromide, while nucleophilic substitution with an amine would yield the corresponding sulfonamide .

Scientific Research Applications

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and other biological molecules. This reactivity makes it useful in the study of enzyme mechanisms and the design of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine substituents along with a sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Biological Activity

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride (BFMSF) is an organic compound characterized by its unique combination of halogen and sulfonyl functionalities. Its molecular formula is C7H6BrF2O2S, and it has a molecular weight of 271.08 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as a chemical probe and enzyme inhibitor.

The synthesis of BFMSF typically involves several steps, including the introduction of bromine and fluorine atoms onto a benzene ring, followed by the addition of a sulfonyl fluoride group. The presence of these substituents enhances the compound's reactivity, making it suitable for various biological applications.

Synthesis Overview:

  • Starting Material: 4-Bromo-2-fluorobenzenesulfonyl chloride.
  • Reagents: Fluoride sources such as potassium bifluoride.
  • Conditions: Reactions are generally conducted in polar aprotic solvents like acetonitrile.

Biological Activity

BFMSF exhibits significant biological activity due to its ability to interact with various enzyme systems. It has been identified as a potential inhibitor of certain enzymes, which can be crucial in drug design.

Enzyme Inhibition

  • Mechanism: BFMSF acts as a covalent inhibitor by forming stable bonds with target enzymes, thereby inhibiting their activity.
  • Targets:
    • Lipoprotein lipase: BFMSF has shown efficacy in inhibiting this enzyme, which plays a key role in lipid metabolism.
    • Cereblon (CRBN): Recent studies have indicated that BFMSF can engage with CRBN, an E3 ubiquitin ligase, affecting protein degradation pathways .

Case Studies

Several studies have explored the biological implications of BFMSF:

  • Inhibition of Lipoprotein Lipase:
    • A study demonstrated that BFMSF effectively inhibited lipoprotein lipase activity, with IC50 values suggesting potent interactions at micromolar concentrations .
  • Cereblon Binding Potency:
    • Research indicated that BFMSF derivatives could bind to cereblon with varying potencies, influencing downstream signaling pathways critical for cellular function .

Comparative Analysis

To better understand the biological activity of BFMSF, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-5-methylbenzenesulfonamideC7H6BrF2NContains an amine instead of fluoride; antibiotic activity
4-Bromo-5-fluoro-2-methylbenzenesulfonyl chlorideC7H6BrClFChloride substitution alters reactivity
4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl fluorideC7H6ClF2O2SChlorine substitution affects electronic properties

Properties

Molecular Formula

C7H5BrF2O2S

Molecular Weight

271.08 g/mol

IUPAC Name

4-bromo-2-fluoro-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H5BrF2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3

InChI Key

AFKNMOOPRSSRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.